molecular formula C8H6ClN3 B13866868 4-Chloro-2-pyrrol-1-ylpyrimidine

4-Chloro-2-pyrrol-1-ylpyrimidine

Cat. No.: B13866868
M. Wt: 179.60 g/mol
InChI Key: UYWFOYJODVMFKG-UHFFFAOYSA-N
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Description

4-Chloro-2-pyrrol-1-ylpyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a pyrrole ring and a chlorine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-pyrrol-1-ylpyrimidine typically involves multiple steps. One common method starts with the reaction of 2-cyano-3-(1,3-dioxolan)ethyl propionate with formamidine acetate in the presence of an alkaline catalyst, followed by hydrolysis and cyclization to obtain pyrrolo[2,3-d]pyrimidin-4-ol. This intermediate is then reacted with phosphorus oxychloride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity. These methods typically involve the use of robust reaction conditions and efficient purification techniques to ensure high-quality products. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-pyrrol-1-ylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines and thiols, typically under basic conditions.

    Electrophilic substitution: Reagents such as halogens and nitrating agents can be used.

    Cross-coupling reactions: Palladium catalysts and organoboron compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative .

Scientific Research Applications

4-Chloro-2-pyrrol-1-ylpyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-pyrrol-1-ylpyrimidine, particularly in medicinal applications, involves its interaction with specific molecular targets such as kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that are critical for cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

4-Chloro-2-pyrrol-1-ylpyrimidine is unique due to its specific substitution pattern and the presence of both pyrrole and pyrimidine rings. This structure imparts distinct chemical properties and reactivity, making it a valuable scaffold in drug discovery and other applications .

Properties

IUPAC Name

4-chloro-2-pyrrol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-7-3-4-10-8(11-7)12-5-1-2-6-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWFOYJODVMFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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